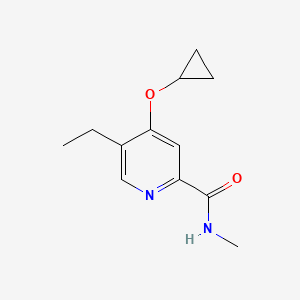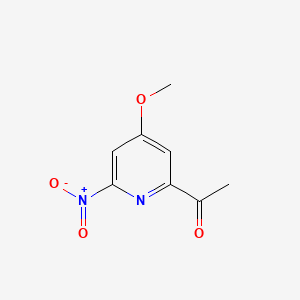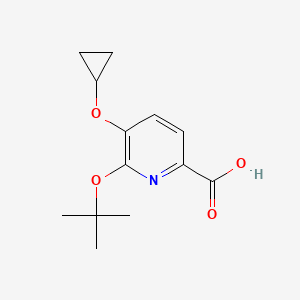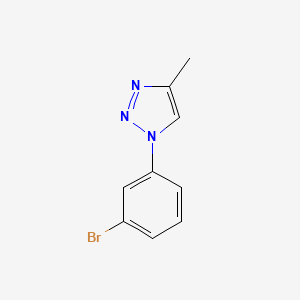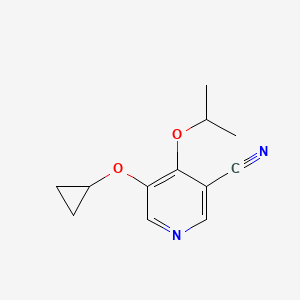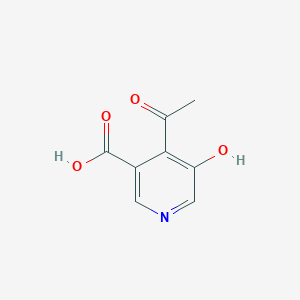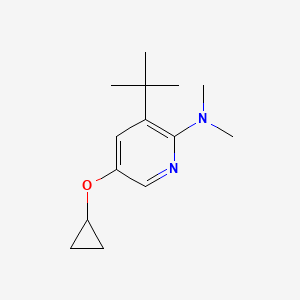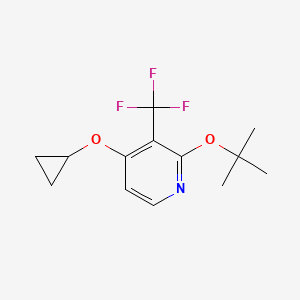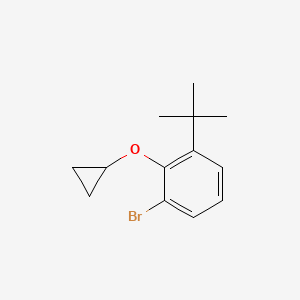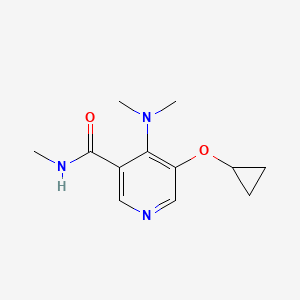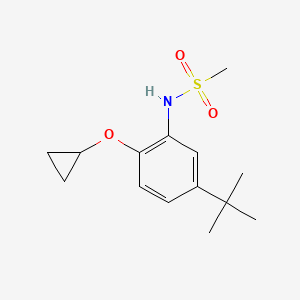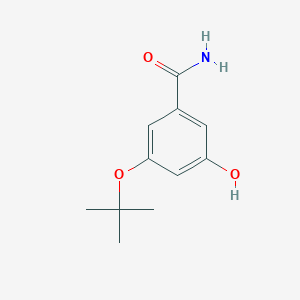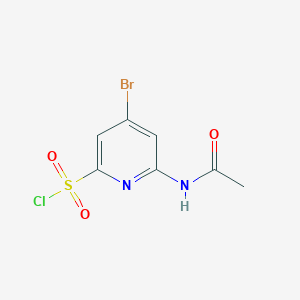
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of an acetylamino group at the 6th position, a bromine atom at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride typically involves multiple steps One common method starts with the bromination of pyridine to introduce the bromine atom at the 4th positionFinally, the sulfonyl chloride group is introduced at the 2nd position using chlorosulfonic acid or thionyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Acylation: The acetylamino group can participate in acylation reactions with acid chlorides and anhydrides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while acylation can produce an N-acylated product .
Wissenschaftliche Forschungsanwendungen
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds . The acetylamino group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Acetylamino-9-arylidene derivatives: These compounds have similar structural features and undergo similar reactions.
4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate: This compound shares the acetylamino group and is used in oxidation reactions.
Uniqueness
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and applications. The presence of the sulfonyl chloride group makes it particularly useful in nucleophilic substitution reactions, while the acetylamino group provides additional versatility in acylation and other reactions .
Eigenschaften
Molekularformel |
C7H6BrClN2O3S |
|---|---|
Molekulargewicht |
313.56 g/mol |
IUPAC-Name |
6-acetamido-4-bromopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6BrClN2O3S/c1-4(12)10-6-2-5(8)3-7(11-6)15(9,13)14/h2-3H,1H3,(H,10,11,12) |
InChI-Schlüssel |
XVMWSCGCEHWHAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=CC(=C1)Br)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


